

A Comprehensive Technical Guide to the Thermal Decomposition of CP Grade Barium Carbonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Barium carbonate, CP

Cat. No.: B147902

[Get Quote](#)

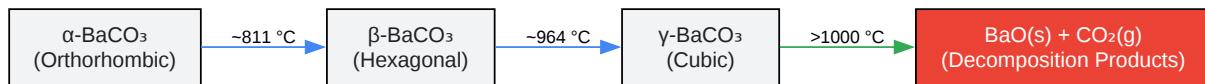
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal decomposition of Chemically Pure (CP) grade barium carbonate (BaCO_3). This document details the decomposition pathway, kinetics, and critical thermal events, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in research and development settings.

Introduction

Barium carbonate is a stable inorganic compound with significant applications in various industries, including the production of specialty glass, ceramics, and certain pharmaceuticals. Its thermal decomposition is a critical process that yields barium oxide (BaO) and carbon dioxide (CO_2), a reaction of great interest in materials science and solid-state chemistry. Understanding the precise thermal behavior of CP grade barium carbonate is essential for controlling reaction conditions and ensuring the purity and desired properties of the final products.

Thermal Decomposition Pathway and Phase Transitions


The thermal decomposition of barium carbonate is a well-studied process that involves not only the chemical breakdown of the compound but also distinct phase transitions at elevated temperatures. The primary decomposition reaction is:

This decomposition is preceded by two key polymorphic transformations. Barium carbonate initially exists in an orthorhombic crystal structure (α - BaCO_3). As the temperature increases, it undergoes two phase transitions before decomposition:

- Orthorhombic (α) to Hexagonal (β) phase transition: This occurs at approximately 811 °C (1084 K).[\[1\]](#)[\[2\]](#)
- Hexagonal (β) to Cubic (γ) phase transition: This second transition takes place at around 940-964 °C (1213-1237 K).[\[1\]](#)[\[2\]](#)

The final decomposition into barium oxide and carbon dioxide commences at temperatures exceeding 1000 °C, with significant decomposition occurring at approximately 1300°C.[\[3\]](#)

[Click to download full resolution via product page](#)

Phase transitions and decomposition of Barium Carbonate.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the thermal decomposition of high-purity barium carbonate, as determined by various thermal analysis techniques.

Table 1: Phase Transition and Decomposition Temperatures

Thermal Event	Temperature (°C)	Temperature (K)	Analytical Method	Reference
α → β Phase Transition	811	1084	DTA, DSC	[1][2]
β → γ Phase Transition	964	1237	DTA	[1]
Onset of Decomposition	> 1000	> 1273	TGA	[1]
Significant Decomposition	~1300	~1573	TGA	[3]

Table 2: Kinetic Parameters of Thermal Decomposition

Kinetic Parameter	Value	Analytical Method	Reference
Activation Energy (Ea)	305 (\pm 14) kJ/mol	TGA	[1][3]
Activation Energy (Ea)	225.9 kJ/mol	Torsion-Langmuir	[1]
Apparent Activation Entropy	53.5 J mol ⁻¹ K ⁻¹	Torsion-Langmuir	[1]

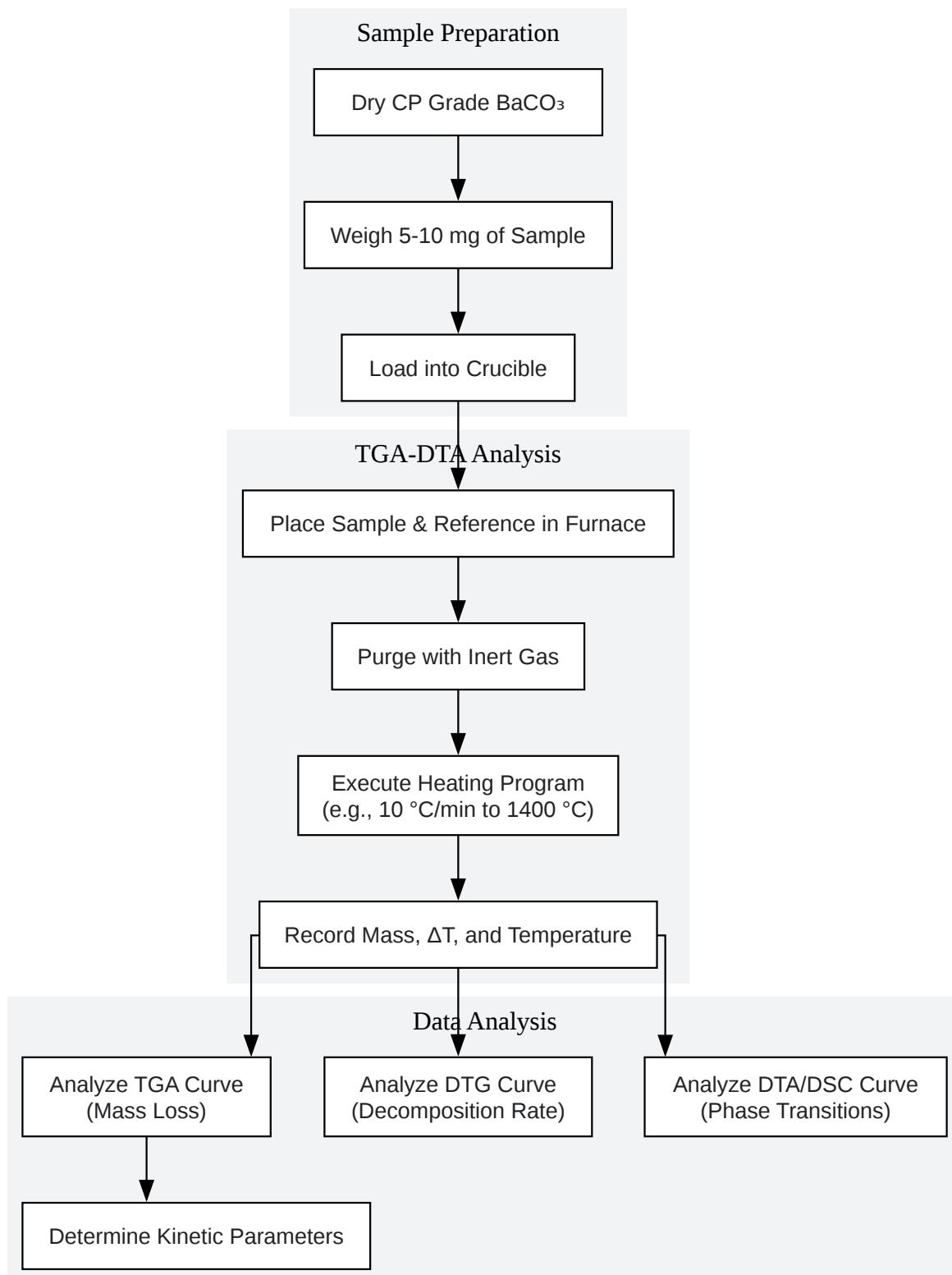
Experimental Protocols

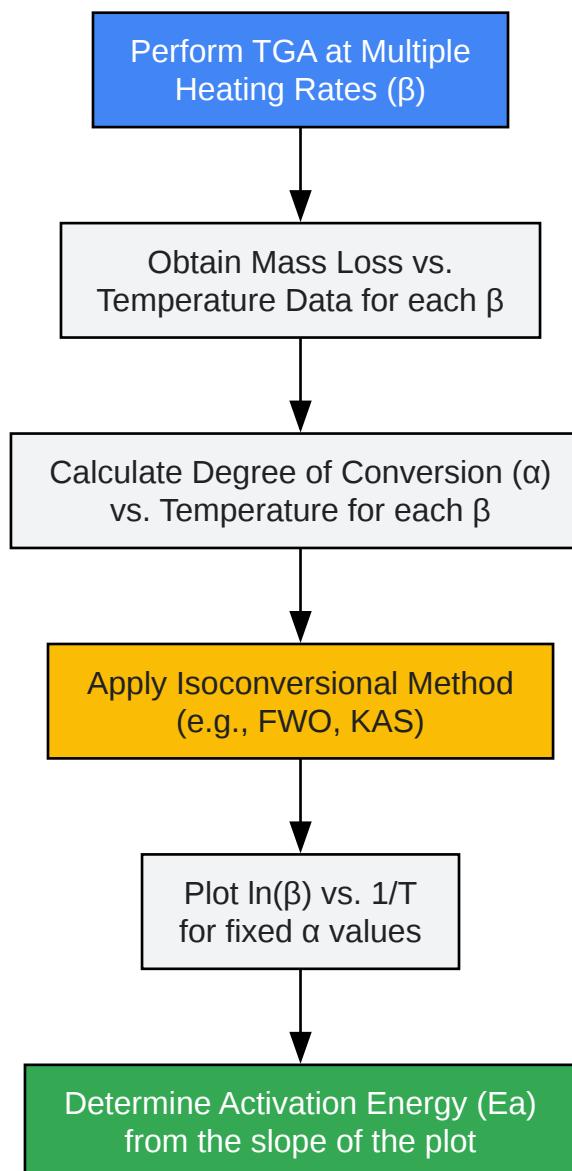
The primary techniques for studying the thermal decomposition of barium carbonate are Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

This protocol outlines a typical procedure for analyzing the thermal decomposition of CP grade barium carbonate using a simultaneous TGA-DTA instrument.

Objective: To determine the onset and completion temperatures of decomposition, quantify mass loss, and identify phase transitions.


Materials and Equipment:


- CP Grade Barium Carbonate (e.g., 99.999% purity)[4]
- Simultaneous TGA-DTA/DSC instrument
- High-purity inert gas (e.g., Nitrogen or Argon)
- Alumina or platinum crucibles
- Microbalance
- Desiccator

Procedure:

- Sample Preparation:
 - Dry the CP grade barium carbonate powder at a temperature sufficient to remove adsorbed moisture without initiating decomposition (e.g., 110 °C for 24 hours) and store in a desiccator prior to analysis.[4]
 - Accurately weigh approximately 5-10 mg of the dried sample into the TGA crucible using a microbalance. Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating and gas diffusion.
- Instrument Setup:
 - Place the sample crucible onto the TGA balance.
 - Place an empty reference crucible on the reference balance.
 - Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.

- Thermal Program:
 - Heat the sample from ambient temperature to a final temperature of at least 1400 °C.
 - Employ a constant heating rate, typically in the range of 10-20 °C/min. Multiple heating rates can be used to perform kinetic analysis.[\[5\]](#)
- Data Acquisition:
 - Continuously record the sample mass (TGA), the difference in temperature between the sample and reference (DTA), and the sample temperature as a function of time and furnace temperature.
- Data Analysis:
 - TGA Curve: Analyze the plot of mass vs. temperature to identify the onset and completion temperatures of decomposition. The percentage mass loss should correspond to the theoretical loss of CO₂ (22.26%).
 - DTG Curve: The derivative of the TGA curve (DTG) shows the rate of mass loss. The peak of the DTG curve indicates the temperature of the maximum decomposition rate.
 - DTA/DSC Curve: Analyze the plot of the temperature difference or heat flow vs. temperature to identify endothermic and exothermic events. The phase transitions of barium carbonate will appear as endothermic peaks.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [researchgate.net](#) [researchgate.net]

- 2. researchgate.net [researchgate.net]
- 3. What is the decomposition reaction of Barium carbonate? _ Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Decomposition of Calcium Carbonate at Multiple Heating Rates in Different Atmospheres Using the Techniques of TG, DTG, and DSC [mdpi.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Thermal Decomposition of CP Grade Barium Carbonate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147902#thermal-decomposition-of-cp-grade-barium-carbonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com